Tiaprofenic Acid Ethyl Ester
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Overview
Description
Tiaprofenic Acid Ethyl Ester is a derivative of tiaprofenic acid, a nonsteroidal anti-inflammatory drug (NSAID) used to manage inflammation and pain, particularly in conditions like rheumatoid arthritis and osteoarthritis . As an ester, it is formed by the reaction of tiaprofenic acid with ethanol, resulting in a compound that retains the therapeutic properties of the parent acid while potentially offering different pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tiaprofenic Acid Ethyl Ester typically involves the esterification of tiaprofenic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester . The general reaction can be represented as follows:
Tiaprofenic Acid+EthanolH2SO4Tiaprofenic Acid Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of tiaprofenic acid to its ethyl ester, and the product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Tiaprofenic Acid Ethyl Ester, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to tiaprofenic acid and ethanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol and tiaprofenic acid.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate transesterification reactions.
Major Products Formed
Hydrolysis: Tiaprofenic acid and ethanol.
Reduction: Tiaprofenic acid and the corresponding alcohol.
Transesterification: A different ester and ethanol.
Scientific Research Applications
Tiaprofenic Acid Ethyl Ester has several applications in scientific research:
Mechanism of Action
Tiaprofenic Acid Ethyl Ester exerts its effects by inhibiting the production of prostaglandins, which are chemicals produced by the body in response to injury or disease . . By reducing the levels of prostaglandins, the compound helps to alleviate pain, swelling, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen Ethyl Ester: Another ester derivative of a common NSAID, used for similar anti-inflammatory and analgesic purposes.
Naproxen Ethyl Ester: An ester derivative of naproxen, also used for pain and inflammation management.
Ketoprofen Ethyl Ester: An ester form of ketoprofen, used for its anti-inflammatory properties.
Uniqueness
Tiaprofenic Acid Ethyl Ester is unique in its specific molecular structure, which includes a thiophene ring, distinguishing it from other NSAID esters that typically contain benzene rings. This structural difference may influence its pharmacokinetic properties and its interaction with biological targets .
Biological Activity
Tiaprofenic acid ethyl ester is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the 2-arylpropionic acid class, commonly utilized for its analgesic and anti-inflammatory properties. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by various studies and data.
This compound is a chiral compound, with its S-enantiomer being primarily responsible for its therapeutic effects. The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. By blocking COX-1 and COX-2, tiaprofenic acid reduces inflammation and alleviates pain associated with various conditions, particularly in rheumatic diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with a bioavailability of approximately 90% . The drug exhibits extensive plasma protein binding, primarily to albumin. The elimination half-life ranges from 3 to 6 hours, and it undergoes significant hepatic metabolism to form glucuronide conjugates, which are primarily excreted via urine .
Table 1: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~90% |
Half-life | 3-6 hours |
Protein Binding | High (extensive) |
Metabolism | Hepatic (glucuronidation) |
Excretion | Urinary (60% as conjugates) |
Clinical Efficacy
Tiaprofenic acid has been evaluated in various clinical studies for its efficacy in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis. A multicenter trial involving 1,186 patients demonstrated significant improvements in pain intensity and functionality when treated with tiaprofenic acid at a dosage of 600 mg daily .
Case Study Insights
- Rheumatoid Arthritis : In comparative studies with other NSAIDs, tiaprofenic acid showed similar efficacy in reducing morning stiffness and pain intensity while being generally well-tolerated .
- Osteoarthritis : A large-scale study indicated that tiaprofenic acid did not contribute to cartilage degradation, contrasting with some other NSAIDs like indomethacin .
Safety Profile
The safety profile of tiaprofenic acid is comparable to other NSAIDs, with gastrointestinal side effects being the most commonly reported adverse events. However, the incidence of severe side effects appears lower than that associated with indomethacin . Notably, a study found that only 20% of patients experienced mild side effects during treatment .
Table 2: Adverse Events Reported
Side Effect | Incidence (%) |
---|---|
Gastrointestinal Issues | Common |
Mild Side Effects | ~20% |
Severe Reactions | Rare |
Properties
Molecular Formula |
C16H16O3S |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
ethyl 2-(5-benzoylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C16H16O3S/c1-3-19-16(18)11(2)13-9-10-14(20-13)15(17)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChI Key |
QEAPFNKKTWXFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(S1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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